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molecular formula C11H15N3OS B8316740 2,4,6-Trimethyl benzoyl thiosemicarbazide

2,4,6-Trimethyl benzoyl thiosemicarbazide

Cat. No. B8316740
M. Wt: 237.32 g/mol
InChI Key: MRAYSGXOTUCFBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05086053

Procedure details

37.25 g of thiosemicarbazide was dissolved in 400 ml dimethylformamide and 32.05 g of pyridine, after which 74 g of 2,4,6-trimethylbenzoyl chloride was added at 0° C. in 20 minutes. The reaction mixture was heated at 80° C. for 2 hours and then concentrated to three-quarters in vacuo and the remaining mixture was poured into 1500 ml of cold water. The resulting white precipitate was filtered, washed in water and dried.
Quantity
37.25 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
74 g
Type
reactant
Reaction Step Two
Quantity
32.05 g
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][NH:2][C:3]([NH2:5])=[S:4].[CH3:6][C:7]1[CH:15]=[C:14]([CH3:16])[CH:13]=[C:12]([CH3:17])[C:8]=1[C:9](Cl)=[O:10]>CN(C)C=O.N1C=CC=CC=1>[CH3:6][C:7]1[CH:15]=[C:14]([CH3:16])[CH:13]=[C:12]([CH3:17])[C:8]=1[C:9]([NH:1][NH:2][C:3]([NH2:5])=[S:4])=[O:10]

Inputs

Step One
Name
Quantity
37.25 g
Type
reactant
Smiles
NNC(=S)N
Name
Quantity
400 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
74 g
Type
reactant
Smiles
CC1=C(C(=O)Cl)C(=CC(=C1)C)C
Name
Quantity
32.05 g
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated to three-quarters in vacuo
ADDITION
Type
ADDITION
Details
the remaining mixture was poured into 1500 ml of cold water
FILTRATION
Type
FILTRATION
Details
The resulting white precipitate was filtered
WASH
Type
WASH
Details
washed in water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
CC1=C(C(=O)NNC(=S)N)C(=CC(=C1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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